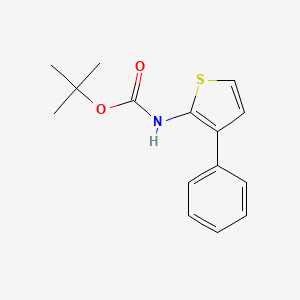

2-(N-Boc-amino)-3-phenyl-thiophene

CAS No.:

Cat. No.: VC14242340

Molecular Formula: C15H17NO2S

Molecular Weight: 275.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H17NO2S |

|---|---|

| Molecular Weight | 275.4 g/mol |

| IUPAC Name | tert-butyl N-(3-phenylthiophen-2-yl)carbamate |

| Standard InChI | InChI=1S/C15H17NO2S/c1-15(2,3)18-14(17)16-13-12(9-10-19-13)11-7-5-4-6-8-11/h4-10H,1-3H3,(H,16,17) |

| Standard InChI Key | MJENTJBFWVNCJU-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)NC1=C(C=CS1)C2=CC=CC=C2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of a thiophene ring—a five-membered aromatic heterocycle containing one sulfur atom—with two key substituents:

-

N-Boc-amino group (-NH-Boc) at the 2-position, which provides steric protection for the amine functionality during synthetic processes.

-

Phenyl group (-C₆H₅) at the 3-position, introducing aromaticity and electronic modulation to the thiophene system.

The Boc group (tert-butyloxycarbonyl) is widely employed in organic synthesis to temporarily protect amine groups from undesired reactions, enabling selective functionalization at other sites.

Table 1: Theoretical Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₄H₁₅NO₂S |

| Molecular Weight | 261.34 g/mol |

| Boiling Point | Estimated 350–400°C (decomposes under heat) |

| Solubility | Low in water; soluble in organic solvents (e.g., DCM, THF) |

| Stability | Stable under inert conditions; Boc group cleaved by acids (e.g., TFA) |

Synthesis and Reactivity

Synthetic Routes

The synthesis of 2-(N-Boc-amino)-3-phenyl-thiophene typically involves multi-step strategies to introduce substituents regioselectively. A plausible pathway includes:

-

Thiophene Ring Formation:

-

The Paal-Knorr synthesis or Gewald reaction may generate the thiophene core with initial substituents.

-

For example, condensation of α-mercapto ketones with nitriles under basic conditions yields 2-aminothiophenes, which can be further functionalized.

-

-

Boc Protection:

-

Reacting the free amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or triethylamine) introduces the Boc group.

-

Reaction conditions: Dichloromethane (DCM) or tetrahydrofuran (THF), room temperature, 12–24 hours.

-

-

Phenyl Group Introduction:

-

Suzuki-Miyaura cross-coupling or Friedel-Crafts alkylation could attach the phenyl moiety to the thiophene ring.

-

Palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids facilitate coupling reactions.

-

Key Reactivity Patterns

-

Boc Deprotection: Treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane removes the Boc group, regenerating the free amine for subsequent reactions (e.g., amidation, Schiff base formation).

-

Electrophilic Substitution: The thiophene ring undergoes electrophilic attacks (e.g., nitration, sulfonation) at the 5-position due to electron-donating effects of the amino group.

-

Cross-Coupling Reactions: The phenyl group enables further functionalization via metal-catalyzed couplings (e.g., Heck, Sonogashira).

| Target Pathway | Potential Mechanism |

|---|---|

| Tubulin Polymerization | Binding to β-tubulin, inhibiting microtubule assembly |

| Tyrosine Kinase Inhibition | Competitive binding to ATP-binding sites |

| DNA Intercalation | Planar phenyl-thiophene system inserting into DNA helix |

Material Science Applications

Organic Electronics

Thiophene derivatives are pivotal in conductive polymers (e.g., polythiophenes) due to their π-conjugated systems. The Boc group in 2-(N-Boc-amino)-3-phenyl-thiophene could enable controlled polymerization or doping processes, enhancing charge transport in organic field-effect transistors (OFETs) or solar cells.

Supramolecular Chemistry

The compound’s aromatic and hydrogen-bonding motifs may facilitate self-assembly into nanostructures, useful in sensor design or catalytic frameworks.

Challenges and Future Directions

-

Synthetic Optimization: Developing greener methodologies (e.g., microwave-assisted synthesis) to improve yields and reduce waste.

-

Biological Screening: Prioritizing in vitro and in vivo assays to validate theoretical activity profiles.

-

Structure-Activity Relationships (SAR): Systematic modification of substituents to elucidate key pharmacophores.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume